![molecular formula C18H24N6O6 B2667987 Methyl 2-{3-(tert-butyl)-7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate CAS No. 898449-14-4](/img/structure/B2667987.png)
Methyl 2-{3-(tert-butyl)-7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{3-(tert-butyl)-7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate is a useful research compound. Its molecular formula is C18H24N6O6 and its molecular weight is 420.426. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-{3-(tert-butyl)-7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-{3-(tert-butyl)-7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The compound is a result of efficient multi-step, large-scale synthesis, highlighting its potential in the design and synthesis of novel triazine molecules. These molecules bear flexible and sterically demanding functionalized groups for various applications, including medicinal chemistry and material science. The key to success in its synthesis was found in the generation of a highly reactive imidate hydrochloride salt, which undergoes cyclotrimerization, opening new perspectives in the chemical synthesis field (Werlé et al., 2017).
Degradation Pathways in Water Treatment
While not directly related to the exact chemical structure requested, research on the degradation of methyl tert-butyl ether (MTBE) in dilute aqueous solution using the UV/H2O2 process generates insight into the potential environmental impact and degradation mechanisms of related compounds. This study produced a detailed reaction mechanism for the degradation by •OH-driven oxidation, contributing to the understanding of how such compounds might behave in water treatment scenarios (Stefan et al., 2000).
Catalytic Hydrogenation Applications
The development of rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes demonstrates an application in catalysis. These ligands, prepared in short steps from enantiopure tert-butylmethylphosphine-boranes, show excellent enantioselectivities and high catalytic activities. This is particularly relevant for the synthesis of chiral pharmaceutical ingredients, showcasing the compound's utility in the pharmaceutical manufacturing process (Imamoto et al., 2012).
Molecular Structure Studies
The study of the molecular structure of 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]-hexahydro-1,3,5-triazine through quantum chemistry, NMR, IR spectroscopy, and X-ray diffraction offers valuable insights into the stabilization mechanisms of such compounds. It highlights the importance of intramolecular hydrogen bonds in stabilizing the hexahydro-1,3,5-triazine isomer, contributing to our understanding of the structural properties of similar compounds (Shastin et al., 2006).
Propriétés
IUPAC Name |
methyl 2-[3-tert-butyl-1-(2-methoxy-2-oxoethyl)-9-methyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O6/c1-18(2,3)10-7-22-13-14(19-16(22)24(20-10)9-12(26)30-6)21(4)17(28)23(15(13)27)8-11(25)29-5/h7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYWWFRLRLVNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16798136 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-bromophenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2667905.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2667907.png)
![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)
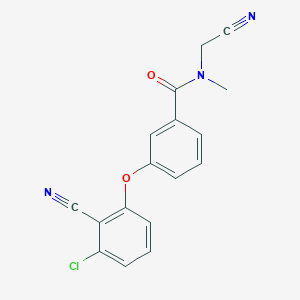

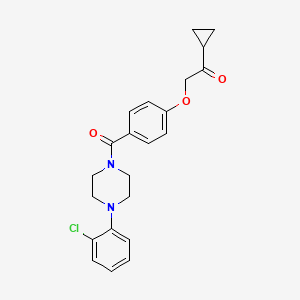
![N-(2-oxo-2-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2667916.png)
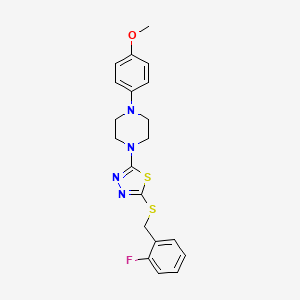
![N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2667919.png)
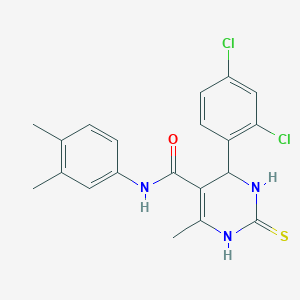
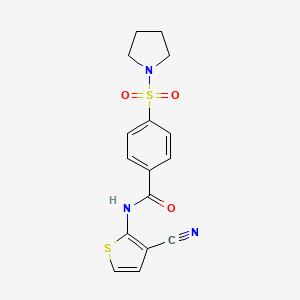
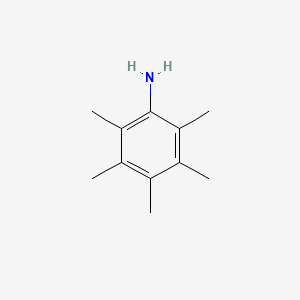
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide](/img/structure/B2667926.png)
